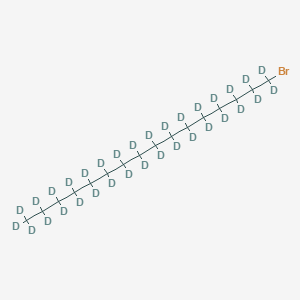

1-Bromohexadecane-d33

Vue d'ensemble

Description

1-Bromohexadecane-d33 is a deuterium-labeled compound . It is also known by the synonyms Cetyl bromide-d33 and Hexadecyl bromide-d33 .

Molecular Structure Analysis

The linear formula of 1-Bromohexadecane-d33 is CD3(CD2)14CD2Br . Its molecular weight is 338.54 .Physical And Chemical Properties Analysis

1-Bromohexadecane-d33 has a boiling point of 190 °C at 11 mmHg and a melting point of 16-18 °C . Its density is 1.105 g/mL at 25 °C .Applications De Recherche Scientifique

Skin Sensitization Activity Studies :

- In toxicological research, 1-bromohexadecane has been used to assess contact allergen potency and to understand chemical structural-allergenic activity relationships. Studies using the murine local lymph node assay (LLNA) have investigated the influence of carbon chain length on skin sensitization activity, with a focus on 1-bromohexadecane. This research provides insights into various factors, including lipid solubility, that contribute to the potency of 1-bromoalkanes as contact allergens (Siegel et al., 2009).

Surface Chemistry and Film Formation :

- The properties of 1-bromohexadecane in mixed Langmuir films have been studied, particularly its interaction with 1-heptadecanoic acid. These studies are significant in understanding the formation and stability of monolayers at interfaces, which is important for applications in materials science and nanotechnology (Silva et al., 1993).

Viscosity and Physical Properties Research :

- Research on the viscosity of liquid bromoalkanes, including 1-bromohexadecane, across various temperatures, contributes to our understanding of their physical and chemical properties. This information is vital for various industrial applications where the viscosity of substances plays a crucial role (Ryshkova et al., 2020).

Thermodynamic Studies :

- Studies on the enthalpies of formation for 1-bromohexadecane have provided detailed insights into its thermodynamic properties. Such data are crucial for predicting the behavior of this compound under different conditions, which is important for chemical engineering and process design (Stridh, 1976).

Emulsion Stabilization Research :

- The role of 1-bromohexadecane in stabilizing emulsions has been studied, specifically looking at its interaction with responsive copolymers. This research is relevant in the development of advanced materials and formulations in various industrial applications (Koh et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTGIJLWHDPAFN-TUWMXWROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromohexadecane-d33 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1528042.png)

![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1528046.png)

![tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1528047.png)

![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)

![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)

![3-Oxo-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1528060.png)

![Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1528063.png)